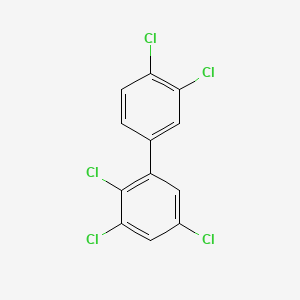

2,3,3',4',5-Pentachlorobiphenyl

Descripción

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBHVJTMRRXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074211 | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-68-9 | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

2,3,3’,4’,5-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor and XRE promoter region of genes . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The compound affects pathways related to the circadian rhythm and fatty acid metabolism . Changes in the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase have been observed .

Result of Action

The molecular and cellular effects of the compound’s action include disruption of the circadian rhythm, alteration of fatty acid metabolism, and potential onset of liver damage . In addition, it has been suggested that the compound induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .

Action Environment

PCBs are environmental organic pollutants that were widely used in industry but were banned due to their bioaccumulative nature and harmful health effects . They are still found in the environment due to their high persistence . Environmental factors such as the presence of other pollutants and temperature can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

2,3,3’,4’,5-Pentachlorobiphenyl interacts with various enzymes and proteins. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1. It also interacts with the aryl hydrocarbon receptor (AhR), leading to an up-regulation of CYP1A activity in liver microsomes.

Cellular Effects

2,3,3’,4’,5-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit cell viability in a concentration- and time-dependent manner. It also influences cell function by disturbing the maturation process of progeny mouse oocytes in a dose-dependent manner.

Molecular Mechanism

At the molecular level, 2,3,3’,4’,5-Pentachlorobiphenyl exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway. The compound increases the levels of Akt, p-Akt, and p-FoxO3a protein or mRNA, while decreasing NIS protein and mRNA levels.

Temporal Effects in Laboratory Settings

Over time, the effects of 2,3,3’,4’,5-Pentachlorobiphenyl can change. For example, in laboratory settings, the compound has been observed to alter the DNA methylation status of differentially methylated regions in some imprinted genes. It also disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner.

Dosage Effects in Animal Models

The effects of 2,3,3’,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. For instance, prenatal exposure to the compound has been shown to alter the DNA methylation status of differentially methylated regions in some imprinted genes, and the expression levels of Dnmt1, 3a, and 3l, Uhrf1 and Tet3.

Metabolic Pathways

2,3,3’,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways. It has been shown to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists.

Transport and Distribution

2,3,3’,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues. It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid.

Actividad Biológica

2,3,3',4',5-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, known for its persistent organic pollutant characteristics and significant biological activity. This compound has been extensively studied due to its potential health impacts on humans and wildlife. The biological activity of PCB 126 is primarily mediated through its interaction with various cellular receptors and biochemical pathways.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : Composed of two biphenyl rings with five chlorine atoms substituted at specific positions.

PCB 126 exerts its biological effects primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation :

-

Endocrine Disruption :

- PCB 126 exhibits xenoestrogenic activity by interacting with estrogen receptors, potentially disrupting hormonal signaling pathways .

- This interaction can lead to reproductive health issues and developmental abnormalities.

- Neurotoxicity :

In Vitro Studies

- Cell Viability : PCB 126 has been shown to inhibit cell viability in a concentration- and time-dependent manner. Higher concentrations lead to significant cytotoxicity .

- Lipid Metabolism : Exposure increases lipid accumulation in liver cells, suggesting alterations in lipid synthesis and turnover .

In Vivo Studies

- Animal Models : In studies involving Sprague-Dawley rats, administration of PCB 126 resulted in increased liver weight and altered lipid profiles. Specifically, there was a significant increase in triglycerides and phospholipids in the liver post-exposure .

- Developmental Effects : Pregnant mice exposed to PCB 126 exhibited implantation failures at specific dosages, indicating potential reproductive toxicity .

Case Studies

Environmental Impact

PCB 126 is classified as a persistent organic pollutant (POP), accumulating in the environment and living organisms. Its long half-life poses risks for bioaccumulation in food chains, leading to chronic exposure in wildlife and humans.

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity Studies

1. Toxicological Research

Research has established that PCBs, including 2,3,3',4',5-Pentachlorobiphenyl, exhibit significant toxicity and potential carcinogenic effects. A study highlighted the impact of PCB126 on DNA methylation and gene expression in zebrafish testis, indicating alterations in reproductive health due to exposure to dioxin-like PCBs. The findings revealed differentially methylated regions (DMRs) and gene expression changes related to xenobiotic metabolism and oxidative stress .

2. Epidemiological Studies

Epidemiological studies have linked PCB exposure to various health issues, including developmental defects and reproductive abnormalities. Notably, exposure during critical developmental windows has been shown to affect germ cell development and reproductive functions in subsequent generations . For instance, the study by Mocarelli et al. (2011) demonstrated a decrease in sperm count as a sensitive indicator of PCB toxicity.

Applications in Scientific Research

1. Environmental Monitoring

This compound is used as a reference compound in environmental monitoring studies to assess PCB contamination levels in soil and water. Its persistence in the environment makes it a critical marker for evaluating the effectiveness of remediation efforts.

2. Phytoremediation Studies

Recent research has explored the use of phytoremediation techniques to remove PCBs from contaminated soils. The concentration of this compound has been monitored in soil samples during these studies to evaluate the success of various plant species in degrading or accumulating PCBs .

3. Toxicity Testing Models

The compound serves as a model for studying the effects of dioxin-like compounds on aquatic organisms. Research involving zebrafish has provided insights into the molecular mechanisms underlying PCB-induced toxicity, particularly regarding endocrine disruption and reproductive health .

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

2,3,3',4',5-Pentachlorobiphenyl reacts with oxidizing agents to form hydroxylated derivatives. For example:

-

Hydroxylation : Treatment with strong oxidants (e.g., hydroxyl radicals or enzymatic oxidases) introduces hydroxyl (-OH) groups at specific positions, such as the para position relative to existing chlorine substituents. This generates metabolites like 2',3,3',4',5-Pentachlorobiphenyl-4-ol, a key hydroxylated derivative.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Hydroxylation | Oxidizing agents (e.g., H₂O₂/UV, cytochrome P450 enzymes) | Hydroxylated PCBs (e.g., 2',3,3',4',5-Pentachlorobiphenyl-4-ol) | Position-selective oxidation; enhanced polarity facilitates excretion in biological systems. |

Microbial Degradation

Under aerobic or anaerobic conditions, microbial activity transforms this compound via:

-

Reductive Dechlorination : Anaerobic bacteria selectively remove chlorine atoms, often at meta or para positions, yielding less chlorinated biphenyls. For instance, Dehalococcoides species may reduce it to trichlorobiphenyls.

-

Oxidative Cleavage : Aerobic microbes (e.g., Pseudomonas) oxidize the biphenyl backbone, breaking aromatic rings into carboxylic acid intermediates.

| Pathway | Microorganisms | Products | Chlorine Removal Pattern |

|---|---|---|---|

| Anaerobic | Dehalococcoides spp. | Lower-chlorinated biphenyls | Preferential para/meta dechlorination |

| Aerobic | Pseudomonas spp. | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Ring cleavage via dioxygenase enzymes |

Photodegradation

Exposure to UV light induces photolytic reactions:

-

Dechlorination : UV irradiation (λ = 254 nm) in organic solvents like hexane removes chlorine atoms, forming tri- or tetrachlorobiphenyls.

-

Isomerization : Rearrangement of chlorine substituents may occur under prolonged UV exposure, altering toxicity profiles.

| Light Source | Solvent | Major Products | Half-Life |

|---|---|---|---|

| UV-C (254 nm) | Hexane | 2,3,4-Trichlorobiphenyl | ~6 hours |

| Sunlight | Water | Hydroxylated and dechlorinated products | Days to weeks |

Biological Interactions

While not direct chemical reactions, metabolic pathways in organisms modify this compound:

-

Glucuronidation : Liver enzymes conjugate hydroxylated metabolites with glucuronic acid, enhancing water solubility for excretion.

-

Thyroid Hormone Disruption : Binds to transthyretin, displacing thyroxine (T₄) and disrupting endocrine signaling .

Stability and Environmental Persistence

The compound’s stability under standard conditions contributes to its persistence:

-

Thermal Resistance : Decomposes only above 400°C, releasing toxic fumes (HCl, dioxins).

-

Hydrolytic Inertness : Resistant to hydrolysis across pH 3–11 due to electron-withdrawing chlorine groups.

| Property | Value | Environmental Impact |

|---|---|---|

| Log Kow | 6.3 | High bioaccumulation in fatty tissues |

| Half-life (soil) | 5–10 years | Persistent in contaminated sites |

Métodos De Preparación

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Synthesis

-

- 1-Iodo-2,3,5-trichlorobenzene

- 3,4-Dichlorophenylboronic acid

-

- (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride

Base:

- Sodium carbonate

-

- 1,4-Dioxane and ethanol mixture

-

- Heating under reflux

Yield: Approximately 77% under optimized conditions.

Reference:

Kania-Korwel et al., Chemosphere, 2004, vol. 56, issue 8, pp. 735-744.

Detailed Reaction Parameters and Mechanism

| Parameter | Details |

|---|---|

| Catalyst loading | Typically low mol% of Pd catalyst |

| Base | Sodium carbonate facilitates boronate activation |

| Solvent system | 1,4-Dioxane/ethanol mixture balances solubility and reactivity |

| Temperature | Elevated temperature (reflux conditions) to promote coupling |

| Reaction time | Several hours until completion |

| Purification | Column chromatography or recrystallization |

Mechanism:

The Suzuki-Miyaura reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetalation with the arylboronic acid activated by base, and reductive elimination to form the biphenyl bond. The choice of catalyst and ligands such as bis(diphenylphosphino)ferrocene enhances the reaction efficiency and selectivity for the desired pentachlorinated biphenyl congener.

Alternative Preparation Methods and Considerations

While the Suzuki coupling is the most prominent method, other classical methods such as Ullmann coupling or direct chlorination of biphenyls are less favored due to lower selectivity and yields. The presence of multiple chlorine substituents demands careful control to avoid over-chlorination or isomeric mixtures.

Analytical Verification and Purity Assessment

- Gas Chromatography (GC) coupled with Mass Spectrometry (MS): Used to confirm the structure and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern on the biphenyl rings.

- Yield and Purity Data: Reported yields around 77% with high purity suitable for research applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Synthetic Route | Suzuki-Miyaura cross-coupling |

| Key Reagents | 1-Iodo-2,3,5-trichlorobenzene, 3,4-dichlorophenylboronic acid |

| Catalyst | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride |

| Base | Sodium carbonate |

| Solvent | 1,4-Dioxane/ethanol |

| Reaction Conditions | Heating under reflux |

| Yield | ~77% |

| Purification | Chromatography or recrystallization |

| Analytical Techniques | GC-MS, NMR |

Research Findings and Notes

- The method provides a selective and efficient synthesis of 2,3,3',4',5-Pentachlorobiphenyl with minimal formation of isomeric byproducts.

- The use of palladium catalysis with specific ligands is crucial for high yields and selectivity.

- The synthetic approach is adaptable for producing other PCB congeners with different substitution patterns by altering the halogenated starting materials.

- This compound is commercially available from multiple suppliers, indicating established synthetic protocols.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 2,3,3',4',5-Pentachlorobiphenyl in environmental samples?

- Methodology : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) or isotope dilution techniques, as specified in EPA Method 1668C and 525.3 for polychlorinated biphenyls (PCBs). Calibration standards (e.g., 100 µg/mL in isooctane) and isotope-labeled internal standards (e.g., deuterated analogs) are critical for quantification .

- Key Considerations : Validate methods using certified reference materials (CRMs) and ensure compliance with EPA’s Toxicity Equivalency Factor (TEF) guidelines for dioxin-like PCBs .

Q. How should researchers prepare environmental samples to minimize contamination during this compound analysis?

- Sample Preparation :

Use rinsate blanks to monitor cross-contamination during field sampling .

Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with hexane/acetone mixtures for lipid-rich matrices.

Cleanup via silica gel or Florisil columns to remove interfering compounds .

- QA/QC : Include trip blanks, matrix spikes, and internal standards (e.g., PCB-209) to assess recovery rates and method accuracy .

Q. What structural features influence the environmental persistence of this compound?

- Chlorination Pattern : The compound’s persistence is linked to chlorine substitution at the 3, 3', 4', and 5 positions, which reduces susceptibility to microbial degradation. Ortho-substituted congeners are generally more resistant to oxidation .

- Half-Life : Estimate using quantitative structure-activity relationship (QSAR) models, accounting for log Kow (octanol-water coefficient) and Henry’s Law constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different biological models?

- Experimental Design :

Compare in vitro (e.g., hepatic cell lines) and in vivo (e.g., zebrafish or rodent models) responses to isolate species-specific metabolic pathways.

Use AhR (aryl hydrocarbon receptor) knockout models to confirm dioxin-like activity .

- Data Analysis : Apply multivariate statistics to account for co-exposure to other PCBs or confounding pollutants in environmental samples .

Q. What molecular mechanisms underlie the endocrine-disrupting effects of this compound?

- Mechanistic Studies :

Measure transcriptional activation of CYP1A1/CYP1B1 via AhR binding using luciferase reporter assays .

Assess thyroid hormone disruption by quantifying T3/T4 levels and thyroid peroxidase (TPO) activity in exposed models .

- Advanced Techniques : Use CRISPR-Cas9 to knock out specific receptors (e.g., AhR or estrogen receptor) to validate pathway-specific effects .

Q. How can researchers design experiments to assess epigenetic modifications induced by this compound?

- Protocol :

Expose zebrafish embryos to sublethal doses (e.g., 0.1–10 nM) during critical developmental windows.

Perform whole-genome bisulfite sequencing to identify DNA methylation changes in germline cells .

- Controls : Include positive controls (e.g., 5-azacytidine for hypomethylation) and normalize for batch effects using spike-in methylated DNA standards .

Q. What experimental approaches are recommended to study photodegradation pathways of this compound?

- Photolysis Setup :

Exclude UV wavelengths using borosilicate glass filters to simulate natural sunlight conditions.

Monitor degradation products (e.g., hydroxylated or dechlorinated metabolites) via LC-HRMS .

- Kinetic Analysis : Calculate quantum yields and rate constants using actinometry, and compare with computational models (e.g., DFT simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.